Cas no 87488-64-0 (2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

2-(1,2-オキサゾール-5-イル)ベンゼン-1-スルホニルクロリドは、有機合成において重要なスルホン化試薬です。特にヘテロ環化合物の修飾に適しており、高い反応性と選択性を示します。分子内にオキサゾール環とスルホニルクロリド基を有するため、医薬品中間体や機能性材料の合成に幅広く応用可能です。安定性に優れ、精密な反応制御が可能な点が特徴です。また、官能基との相性が良く、多段階合成における効率的な導入が期待できます。取り扱い時は無水条件が推奨されます。

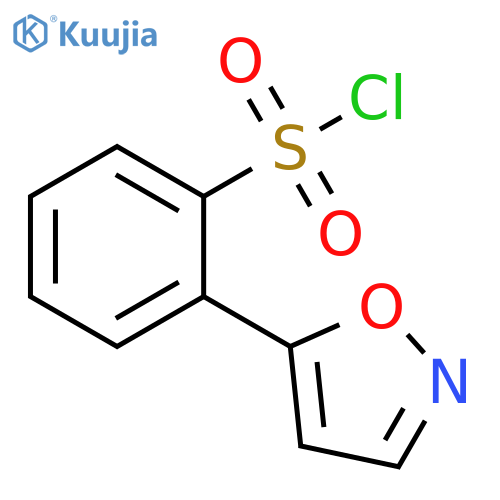

87488-64-0 structure

商品名:2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(isoxazol-5-yl)benzene-1-sulfonyl chloride(WXC09362)

- 2-(isoxazol-5-yl)benzene-1-sulfonyl chloride

- 2-(1,2-oxazol-5-yl)benzenesulfonyl chloride

- 2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

-

- インチ: 1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-6-11-14-8/h1-6H

- InChIKey: JMEYKLPFXXZHEE-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=CC=C1C1ON=CC=1

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127796-5.0g |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 5g |

$2858.0 | 2023-05-26 | |

| Chemenu | CM413565-250mg |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95%+ | 250mg |

$545 | 2023-01-06 | |

| Enamine | EN300-127796-5g |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 5g |

$2858.0 | 2023-11-13 | |

| Aaron | AR01A5TK-100mg |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 100mg |

$496.00 | 2025-02-09 | |

| Enamine | EN300-127796-1g |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 1g |

$986.0 | 2023-11-13 | |

| 1PlusChem | 1P01A5L8-5g |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 5g |

$3595.00 | 2024-04-20 | |

| 1PlusChem | 1P01A5L8-50mg |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 50mg |

$290.00 | 2025-03-04 | |

| Enamine | EN300-127796-5000mg |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95.0% | 5000mg |

$2858.0 | 2023-10-01 | |

| A2B Chem LLC | AV52620-500mg |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 500mg |

$844.00 | 2024-04-19 | |

| A2B Chem LLC | AV52620-250mg |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

87488-64-0 | 95% | 250mg |

$548.00 | 2024-04-19 |

2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

87488-64-0 (2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量